5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide
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Overview
Description
5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide is a heterocyclic compound that integrates a pyrazolo[1,5-a]pyrimidine scaffold with a thienyl and a trifluoromethyl group. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the condensation of aminopyrazoles with various electrophilic reagents such as 1,3-diketones, enaminones, or unsaturated nitriles.
Introduction of the Thienyl Group: The thienyl group can be introduced via a substitution reaction, where a suitable thienyl halide reacts with the pyrazolo[1,5-a]pyrimidine intermediate.
Addition of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Formation of the Carbohydrazide Moiety: The final step involves the reaction of the intermediate with hydrazine or its derivatives to form the carbohydrazide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazolo[1,5-a]pyrimidine core or the carbohydrazide moiety, potentially leading to the formation of amines or hydrazines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions activated by the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, hydrazines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in various assays for its potential antimicrobial, anticancer, and anti-inflammatory activities. Its ability to interact with biological targets makes it a candidate for drug development .
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, offering new avenues for the treatment of diseases such as cancer and autoimmune disorders .
Industry
Industrially, this compound can be used in the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyrazolo[1,5-a]pyrimidine core can interact with active sites of enzymes, potentially inhibiting their activity. The carbohydrazide moiety may form hydrogen bonds with biological targets, stabilizing the compound’s binding.
Comparison with Similar Compounds
Similar Compounds
Zaleplon: A sedative agent with a pyrazolo[1,5-a]pyrimidine core.
Indiplon: Another sedative with a similar structure.
Ocinaplon: An anxiolytic agent with a pyrazolo[1,5-a]pyrimidine scaffold.
Uniqueness
5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide is unique due to the presence of the thienyl and trifluoromethyl groups, which confer distinct chemical and biological properties. These groups enhance the compound’s reactivity and potential for interaction with biological targets, making it a valuable compound for further research and development.
Properties
CAS No. |
329222-72-2 |
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Molecular Formula |
C12H8F3N5OS |
Molecular Weight |
327.29 g/mol |
IUPAC Name |
5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide |
InChI |
InChI=1S/C12H8F3N5OS/c13-12(14,15)9-4-6(8-2-1-3-22-8)17-10-5-7(11(21)18-16)19-20(9)10/h1-5H,16H2,(H,18,21) |
InChI Key |
XBTNRNUKBRUSJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)NN |
Origin of Product |
United States |
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